Ebov/marv-IN-1
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Overview
Description
Ebov/marv-IN-1 is a potent inhibitor of both Ebola virus and Marburg virus. These viruses belong to the Filoviridae family and are known for causing severe hemorrhagic fevers with high mortality rates. This compound has shown broad-spectrum antiviral activity and low cytotoxicity, making it a promising candidate for therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ebov/marv-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route typically includes:
Formation of Intermediate Compounds: This involves the reaction of starting materials under controlled conditions to form intermediate compounds.
Coupling Reactions: The intermediate compounds are then subjected to coupling reactions to form the final product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Scaling Up Reactions: The reactions are scaled up using larger reactors and optimized conditions to ensure high yield and purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and safety of the final product.
Regulatory Compliance: The production process adheres to regulatory guidelines to ensure the product meets the required standards for therapeutic use.
Chemical Reactions Analysis
Types of Reactions
Ebov/marv-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Various catalysts are used to facilitate substitution reactions, including transition metal catalysts.
Major Products Formed
The major products formed from these reactions include:
Oxidized Derivatives: Compounds with additional oxygen atoms or altered oxidation states.
Reduced Forms: Compounds with fewer oxygen atoms or altered reduction states.
Substituted Compounds: Compounds with different functional groups replacing the original groups.
Scientific Research Applications
Ebov/marv-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study antiviral mechanisms and develop new antiviral agents.
Biology: Employed in research to understand the molecular interactions between the compound and viral proteins.
Medicine: Investigated for its potential therapeutic applications in treating infections caused by Ebola virus and Marburg virus.
Industry: Utilized in the development of antiviral drugs and diagnostic tools for detecting viral infections
Mechanism of Action
Ebov/marv-IN-1 exerts its effects by inhibiting the entry of Ebola virus and Marburg virus into host cells. The compound targets specific viral glycoproteins, preventing their interaction with host cell receptors. This inhibition blocks the fusion of the viral envelope with the host cell membrane, thereby preventing viral entry and subsequent replication .
Comparison with Similar Compounds
Similar Compounds
Toremifene: An entry inhibitor of Ebola virus with a distinct mechanism of action.
Imipramine: A small molecule that inhibits Marburg virus entry.
Paroxetine: Another small molecule with antiviral activity against Marburg virus
Uniqueness
Ebov/marv-IN-1 is unique due to its broad-spectrum activity against both Ebola virus and Marburg virus, combined with low cytotoxicity. This makes it a valuable compound for therapeutic development and research applications .
Properties
IUPAC Name |
N-[4-(4-methylpiperidin-1-yl)-3-(trifluoromethyl)phenyl]-4-(morpholin-4-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30F3N3O2/c1-18-8-10-31(11-9-18)23-7-6-21(16-22(23)25(26,27)28)29-24(32)20-4-2-19(3-5-20)17-30-12-14-33-15-13-30/h2-7,16,18H,8-15,17H2,1H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVJSZYWIEBDKTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)CN4CCOCC4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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